trans-1,2-Cyclooctanediol Divergent Cyclocondensation Selectivity with Oxalyl Chloride
When treated with oxalyl chloride in the presence of triethylamine at 0 °C, trans-1,2-cyclooctanediol (9g) yields cyclic carbonate (12g) as the major product, whereas its cis-isomer (9f) produces cyclic oxalate (14f) as the major product [1]. This divergent outcome is a direct consequence of stereochemistry: the trans-configuration prevents the ring inversion necessary for oxalate formation from the tetrahedral intermediate [1].
| Evidence Dimension | Major reaction product in cyclocondensation with oxalyl chloride |
|---|---|
| Target Compound Data | Cyclic carbonate (12g) formed as major product |
| Comparator Or Baseline | cis-1,2-Cyclooctanediol (9f): Cyclic oxalate (14f) formed as major product |
| Quantified Difference | Divergent major product (carbonate vs. oxalate) exclusively due to trans vs. cis configuration |
| Conditions | Oxalyl chloride, triethylamine, THF, 0 °C |
Why This Matters
For applications requiring cyclic carbonates rather than oxalates, only the trans-isomer delivers the desired product, making cis-isomer procurement a direct route to synthetic failure.
- [1] Itaya, T., Iida, T., Natsutani, I., & Ohba, M. (2002). Reactions of Oxalyl Chloride with 1,2-Cycloalkanediols in the Presence of Triethylamine. Chemical and Pharmaceutical Bulletin, 50(1), 83-86. View Source
